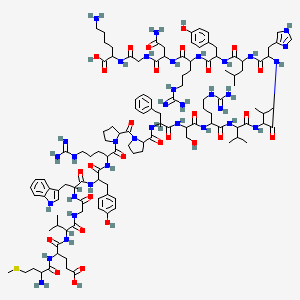

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein. This glycoprotein is a minor component of the myelin sheath, which insulates nerve fibers in the central nervous system. Myelin Oligodendrocyte Glycoprotein (35-55) (human) is known for its role in autoimmune diseases, particularly multiple sclerosis, where it serves as a target for immune responses .

作用机制

Target of Action

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .

Mode of Action

MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .

Biochemical Pathways

The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .

Pharmacokinetics

It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .

Result of Action

The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .

Action Environment

The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .

生化分析

Biochemical Properties

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . It interacts with various biomolecules, including enzymes and proteins, within the immune system. For instance, it has been found to induce strong T and B cell responses .

Cellular Effects

Myelin Oligodendrocyte Glycoprotein (35-55) (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress antigen-specific T cell responses .

Molecular Mechanism

The molecular mechanism of action of Myelin Oligodendrocyte Glycoprotein (35-55) (human) involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) change over time. It has been observed that this compound suppresses antigen-specific T cell responses associated with autoimmune demyelination .

Dosage Effects in Animal Models

The effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) vary with different dosages in animal models. It has been shown to induce T cell-mediated multiple sclerosis in animal models .

Metabolic Pathways

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways .

Transport and Distribution

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is localized to oligodendrocytes and the outermost surface of myelin sheaths . This localization affects its activity and function within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

化学反应分析

Types of Reactions

Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for research purposes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .

科学研究应用

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is widely used in scientific research, particularly in the study of autoimmune diseases like multiple sclerosis. Its applications include:

Immunology: Used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, mimicking multiple sclerosis.

Neuroscience: Studying the role of myelin and oligodendrocytes in the central nervous system.

Therapeutics: Developing potential treatments for demyelinating diseases by targeting immune responses against this peptide.

相似化合物的比较

Similar Compounds

Myelin Basic Protein (MBP): Another myelin protein involved in autoimmune responses.

Proteolipid Protein (PLP): A major component of the myelin sheath, also targeted in demyelinating diseases.

Uniqueness

Myelin Oligodendrocyte Glycoprotein (35-55) (human) is unique due to its specific role in the immune response associated with multiple sclerosis. Unlike other myelin proteins, it is highly immunogenic and can induce strong T and B cell responses, making it a valuable tool for studying autoimmune mechanisms and developing targeted therapies .

属性

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWEKCSWFQBIT-RVMQXVHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H179N35O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2592.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)

![Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)